

# Spectroscopic Analysis of Ceftriaxone Impurity C: A Technical Overview

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## Compound of Interest

**Compound Name:** Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

**Cat. No.:** B193997

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## Introduction

Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known related substance of the third-generation cephalosporin antibiotic, Ceftriaxone. As a critical component of impurity profiling in pharmaceutical quality control, the accurate identification and quantification of Ceftriaxone Impurity C are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an overview of the spectroscopic data, specifically  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR), which are fundamental for the structural elucidation and characterization of this impurity.

While comprehensive, publicly available  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopic data for Ceftriaxone Impurity C is not readily found in scientific literature or public databases, this information is typically provided with the purchase of a certified reference standard from various commercial suppliers. The data presented herein is a representative summary based on the known chemical structure of the impurity and general principles of NMR spectroscopy.

## Chemical Structure

IUPAC Name: 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione  
Synonyms: Ceftriaxone Triazine Analog, Thiotriazinone  
Molecular Formula:  $\text{C}_4\text{H}_5\text{N}_3\text{O}_2\text{S}$   
Molecular Weight: 159.17 g/mol

## Spectroscopic Data

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for Ceftriaxone Impurity C. The exact chemical shifts can vary depending on the solvent, concentration, and instrument used for analysis.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for Ceftriaxone Impurity C**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
N-CH <sub>3</sub>	3.0 - 3.5	Singlet	3H
N-H	8.0 - 9.0	Broad Singlet	1H
S-H	4.0 - 5.0	Broad Singlet	1H

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for Ceftriaxone Impurity C**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
N-CH <sub>3</sub>	30 - 35
C=O (C5)	155 - 165
C=O (C6)	165 - 175
C=S (C3)	175 - 185

## Experimental Protocols

A standardized experimental protocol for acquiring NMR data for Ceftriaxone Impurity C would typically involve the following steps. It is crucial to consult the Certificate of Analysis provided with the reference standard for the specific methodology used.

### 1. Sample Preparation:

- Accurately weigh a suitable amount of Ceftriaxone Impurity C reference standard (typically 5-10 mg).
- Dissolve the sample in an appropriate deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent is critical as it can influence chemical shifts. DMSO-d<sub>6</sub> is a common choice for its ability to dissolve a wide range of organic compounds.
- Transfer the solution to a standard 5 mm NMR tube.

## 2. NMR Data Acquisition:

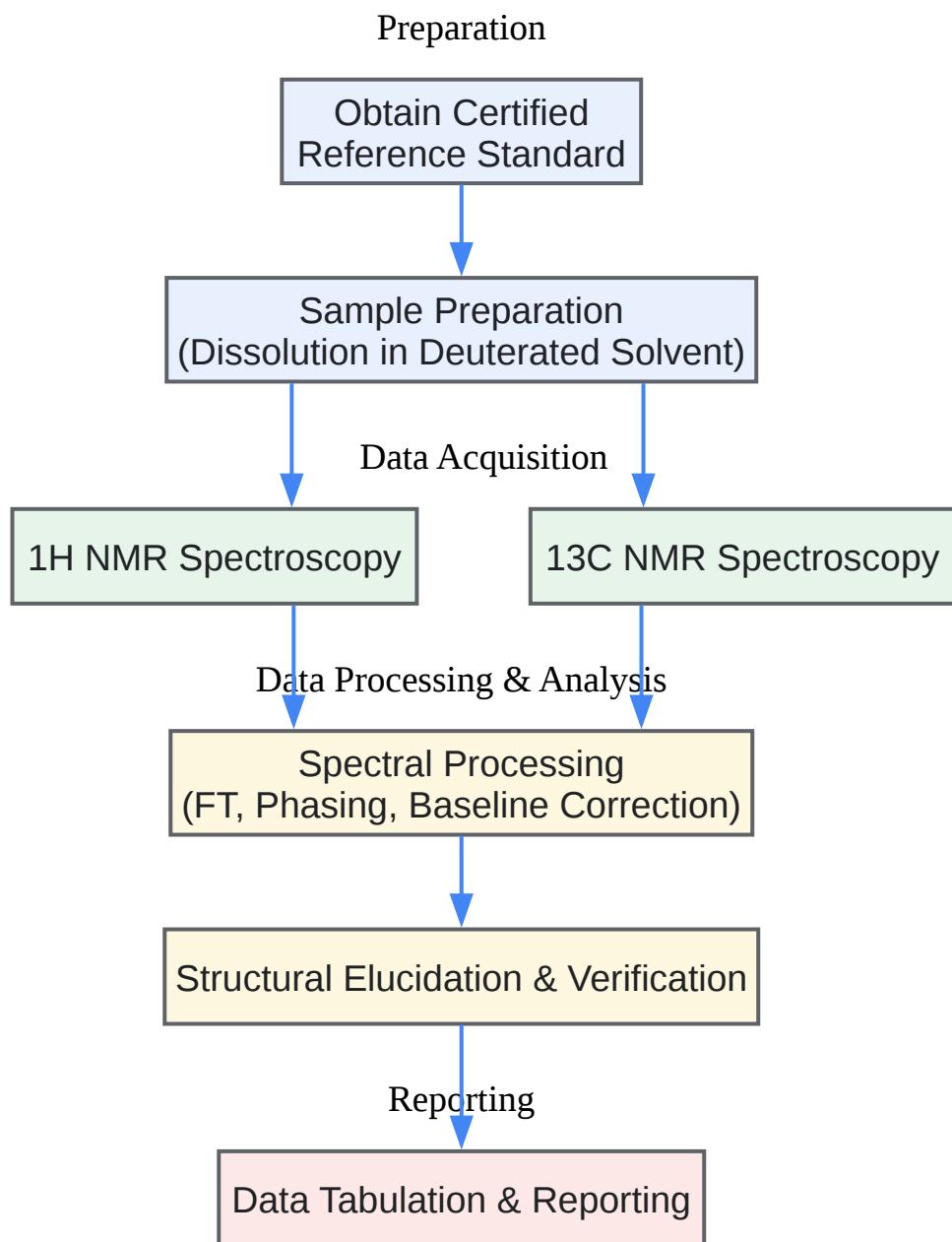
- The NMR spectra are typically recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- <sup>1</sup>H NMR: A standard proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C NMR experiment is conducted to obtain singlets for all carbon atoms. A larger number of scans is usually required for <sup>13</sup>C NMR due to the lower natural abundance of the <sup>13</sup>C isotope. The solvent peak is often used for chemical shift referencing.

## 3. Data Processing and Analysis:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
- The chemical shifts ( $\delta$ ) of the signals are reported in parts per million (ppm).
- The multiplicity of the proton signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants ( $J$ ) in Hertz (Hz) are determined.
- The integration of the proton signals is calculated to determine the relative number of protons corresponding to each signal.

# Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a pharmaceutical impurity like Ceftriaxone Impurity C.



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Workflow for Spectroscopic Analysis of Ceftriaxone Impurity C.

This guide serves as a foundational resource for understanding the spectroscopic characterization of Ceftriaxone Impurity C. For definitive and quantitative analysis, it is imperative to use a certified reference standard and adhere to the experimental protocols provided by the supplier or as mandated by relevant pharmacopeias.

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